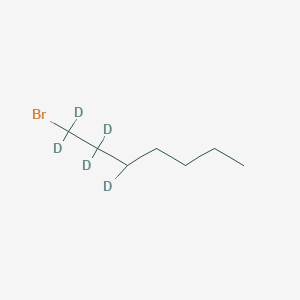

1-Bromoheptane-6,6,7,7,7-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-1,1,2,2,3-pentadeuterioheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15Br/c1-2-3-4-5-6-7-8/h2-7H2,1H3/i5D,6D2,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSXKDWGTSHCFPP-FIIAWYQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(CCCC)C([2H])([2H])C([2H])([2H])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 1 Bromoheptane 6,6,7,7,7 D5

The synthesis of 1-Bromoheptane-6,6,7,7,7-d5 involves the introduction of five deuterium (B1214612) atoms at the terminal end of the heptane (B126788) chain, followed by or preceding the introduction of a bromine atom at the C1 position. A plausible synthetic strategy would involve the preparation of a deuterated precursor followed by a bromination step.

A common method for preparing primary alkyl halides like 1-bromoheptane (B155011) is through a bimolecular nucleophilic substitution (SN2) reaction. This typically involves reacting the corresponding primary alcohol with a source of bromide ions in the presence of a strong acid. For the synthesis of the deuterated analogue, a deuterated heptan-1-ol would be the key intermediate.

The general reaction can be visualized as follows:

Step 1: Preparation of the Deuterated Alcohol Precursor

A potential route to 6,6,7,7,7-d5-heptan-1-ol would start from a precursor that allows for the specific introduction of deuterium. This could involve the reduction of a suitable carboxylic acid or ester derivative using a deuterated reducing agent.

Step 2: Bromination of the Deuterated Alcohol

Once the deuterated alcohol is obtained, it can be converted to this compound. A well-established method for this transformation is the reaction of the alcohol with hydrobromic acid, often generated in situ from sodium bromide and sulfuric acid chemicalbook.com. The strong acid protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water). The bromide ion then acts as a nucleophile, attacking the primary carbon and displacing the water molecule to form the desired 1-bromoalkane chemicalbook.com.

An alternative approach could involve the hydrobromination of a terminally deuterated alkene. The addition of deuterium bromide (DBr) across a double bond at the end of a heptene (B3026448) chain could potentially yield the desired product, although controlling the regioselectivity would be a critical consideration chegg.com.

Regiospecific Deuteration Techniques Relevant to C6, C7 Positions

Achieving deuteration specifically at the C6 and C7 positions of a heptane (B126788) chain requires highly selective chemical methods. Catalytic transfer deuteration and hydrodeuteration are powerful emerging techniques for the selective incorporation of deuterium (B1214612) into molecules nih.govbohrium.com. These methods often utilize readily available deuterium donors and avoid the need for high-pressure deuterium gas nih.govresearchgate.net.

For the specific deuteration of the terminal end of an alkane, transition metal-catalyzed approaches are of significant interest nih.gov. For instance, a method involving a combination of heterogeneous Platinum on carbon (Pt/C) and Rhodium on carbon (Rh/C) catalysts has been shown to be effective for the multiple deuteration of alkanes researchgate.net. Such a system could potentially be adapted to achieve the desired deuteration pattern on a heptane precursor.

Another strategy involves the use of deuterated building blocks in the synthesis researchgate.net. One could envision a synthetic route that couples a C5 fragment with a deuterated C2 fragment to construct the heptane backbone with the deuterium atoms already in place at the C6 and C7 positions.

Advanced Spectroscopic and Analytical Characterization Methodologies for 1 Bromoheptane 6,6,7,7,7 D5

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Compound Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including those labeled with deuterium (B1214612). rsc.orgrsc.org It provides unambiguous information about the carbon-hydrogen framework and can confirm the specific sites of isotopic substitution. Both proton (¹H) and deuterium (²H) NMR spectra are utilized to verify the successful and specific incorporation of deuterium atoms. wikipedia.org

The primary use of NMR in the analysis of 1-Bromoheptane-6,6,7,7,7-d5 is to confirm that deuteration has occurred at the intended positions. This is achieved by comparing the ¹H NMR spectrum of the deuterated compound with that of its non-deuterated analogue, 1-Bromoheptane (B155011).

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the signals corresponding to the protons at the C6 and C7 positions would be absent or significantly diminished. The signal for the terminal methyl group (C7) and the methylene (B1212753) group adjacent to it (C6) are no longer observed, which directly confirms the substitution of hydrogen with deuterium at these sites. The remaining signals for the protons on carbons C1 through C5 would be present, confirming the integrity of the rest of the molecule.

²H NMR Spectroscopy: Conversely, a ²H (or Deuterium) NMR spectrum will show signals exclusively at the chemical shifts corresponding to the deuterated positions. wikipedia.org This provides direct evidence of the presence and location of the deuterium atoms. Deuterium NMR is a powerful technique to verify the effectiveness of deuteration. wikipedia.org

The expected chemical shifts in the ¹H NMR spectrum provide a clear fingerprint for the molecule's structure.

| Position | Expected Chemical Shift (ppm) | Multiplicity | Note |

|---|---|---|---|

| H-1 (-CH₂Br) | ~3.40 | Triplet | Signal present, adjacent to CH₂ group. |

| H-2 | ~1.85 | Quintet | Signal present. |

| H-3, H-4, H-5 | ~1.2-1.6 | Multiplet | Signals present, overlapping. |

| H-6 (-CD₂-) | - | - | Signal absent due to deuteration. |

| H-7 (-CD₃) | - | - | Signal absent due to deuteration. |

Deuterium's nuclear properties make it a valuable probe for studying molecular dynamics. Unlike a proton (spin=1/2), a deuteron (B1233211) has a nuclear spin of 1 and possesses a nuclear electric quadrupole moment. wikipedia.org This makes the ²H NMR signal sensitive to the local electronic environment and molecular motion.

Changes in the orientation of a C-D bond due to molecular motions, such as bond rotations and conformational changes, significantly affect the ²H NMR spectral line shape. wikipedia.org By analyzing the relaxation times (T1 and T2) of the deuterium nuclei in this compound, researchers can gain insights into the motional dynamics of the terminal end of the alkyl chain. This information is particularly useful in studies of intermolecular interactions or the behavior of molecules in ordered environments like lipid membranes. wikipedia.org The measurement of multiple relaxation rates for a single deuteron can provide a detailed picture of side-chain dynamics in molecules. acs.org

Mass Spectrometry (MS) for Isotopic Purity and Molecular Formula Confirmation

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and is exceptionally well-suited for the analysis of isotopically labeled species. rsc.orgrsc.orgnih.gov It allows for the precise confirmation of the molecular formula and the quantification of isotopic purity. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for verifying the incorporation of deuterium atoms. nih.gov Since the mass of deuterium (2.014102 u) is distinctly different from that of hydrogen (1.007825 u), HRMS can easily distinguish the deuterated molecule from its non-deuterated counterpart.

For this compound, the molecular ion peak will appear at a mass approximately 5.03 mass units higher than that of unlabeled 1-Bromoheptane. By analyzing the relative intensities of the ion signals corresponding to the fully deuterated (d5), partially deuterated (d1-d4), and non-deuterated (d0) species, the isotopic purity can be accurately calculated. rsc.orgrsc.org This method is rapid, highly sensitive, and requires minimal sample consumption. nih.govresearchgate.net

| Compound | Molecular Formula | Monoisotopic Mass (u) |

|---|---|---|

| 1-Bromoheptane | C₇H₁₅⁷⁹Br | 178.0357 |

| This compound | C₇H₁₀D₅⁷⁹Br | 183.0671 |

When a molecule is ionized in a mass spectrometer, the resulting molecular ion can break apart into smaller, charged fragments. libretexts.org The pattern of these fragments is characteristic of the molecule's structure. For this compound, the fragmentation pattern will be similar to that of 1-Bromoheptane, but the masses of fragments containing the deuterated portion of the molecule will be shifted.

Common fragmentation pathways for bromoalkanes include:

Loss of a bromine radical (•Br): This results in a heptyl cation ([C₇H₁₅]⁺). For the deuterated analogue, this would result in a [C₇H₁₀D₅]⁺ fragment, with an m/z value 5 units higher.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the bromine atom.

Cleavage of C-C bonds along the alkyl chain: This produces a series of smaller carbocation fragments. youtube.com

The presence of bromine is also easily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio. This results in two peaks of nearly equal intensity (M and M+2) for every bromine-containing fragment. Analysis of these shifted fragments provides further confirmation of the location of the deuterium labels. researchgate.net

| Fragmentation | Fragment Formula (Non-deuterated) | Expected m/z (Non-deuterated) | Fragment Formula (Deuterated) | Expected m/z (Deuterated) |

|---|---|---|---|---|

| Molecular Ion [M]⁺ | [C₇H₁₅Br]⁺ | 178/180 | [C₇H₁₀D₅Br]⁺ | 183/185 |

| Loss of •Br | [C₇H₁₅]⁺ | 99 | [C₇H₁₀D₅]⁺ | 104 |

| Loss of •C₃H₇ (Propyl) | [C₄H₈Br]⁺ | 135/137 | - | - |

| Loss of •C₄H₄D₅ (Deuterated Butyl) | - | - | [C₃H₆Br]⁺ | 121/123 |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are essential for assessing the chemical purity of this compound. These techniques separate the target compound from any unreacted starting materials, non-deuterated species, or other synthesis byproducts.

The separation is based on the differential partitioning of compounds between a stationary phase and a mobile phase. By developing a suitable method, a sharp, single peak for the deuterated compound can be obtained, and its purity can be quantified by measuring the area of this peak relative to the total area of all peaks in the chromatogram.

In some cases, a separation of deuterated compounds from their non-deuterated counterparts can be achieved. nih.gov This phenomenon is due to the kinetic isotope effect, where the difference in mass between hydrogen and deuterium can lead to slight differences in physicochemical properties, resulting in different retention times on the chromatographic column. oup.com Nonpolar stationary phases in GC often exhibit an inverse isotope effect, where the heavier deuterated compound elutes earlier. nih.gov This allows for a very precise assessment of isotopic and chemical purity.

Gas Chromatography (GC) Coupled with Detection Systems

Gas chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. When coupled with sensitive detection systems, particularly mass spectrometry (GC-MS), it provides detailed information on the compound's retention behavior and molecular structure.

The retention of a compound in GC is fundamentally influenced by its volatility and its interactions with the stationary phase of the column. For 1-bromoheptane and its deuterated isotopologues, the choice of the stationary phase is critical. Non-polar columns, such as those with a polydimethylsiloxane (B3030410) (PDMS) stationary phase, separate compounds primarily based on their boiling points and van der Waals interactions. chromtech.com In contrast, polar columns, which may contain polyethylene (B3416737) glycol (PEG) or ionic liquid phases, offer different selectivity based on dipole-dipole or other specific interactions. chromatographyonline.com

A key phenomenon observed in the gas chromatography of deuterated compounds is the "inverse isotope effect." gcms.cz Contrary to what might be expected based on the slight increase in mass, deuterated compounds often exhibit slightly shorter retention times than their non-deuterated counterparts, especially on non-polar columns. chromforum.orgnih.gov This is attributed to the fact that C-D bonds are slightly shorter and less polarizable than C-H bonds, leading to weaker van der Waals interactions with the stationary phase. mdpi.com Consequently, this compound is expected to elute slightly earlier than 1-bromoheptane on a non-polar GC column.

The Kovats retention index (RI) is a standardized method for reporting retention times, which helps in comparing data across different instruments and conditions. gcms.cz The retention index of 1-bromoheptane has been reported on various stationary phases. For instance, on a non-polar OV-101 (a PDMS-type) column, the Kovats RI for 1-bromoheptane is approximately 1030. pherobase.com Based on the inverse isotope effect, the retention index for this compound would be expected to be slightly lower than this value on a similar column.

Below is a table summarizing the expected gas chromatographic parameters for this compound in comparison to its non-deuterated analog on a typical non-polar column.

Interactive Data Table: Gas Chromatographic Parameters

| Compound | Stationary Phase | Expected Kovats Retention Index | Expected Elution Order |

| 1-Bromoheptane | Non-polar (e.g., OV-101/DB-1) | ~1030 | Second |

| This compound | Non-polar (e.g., OV-101/DB-1) | Slightly < 1030 | First |

| 1-Bromoheptane | Polar (e.g., Carbowax) | Higher than on non-polar | Dependent on specific interactions |

| This compound | Polar (e.g., Carbowax) | Slightly different from unlabeled | Dependent on specific interactions |

When coupled with a mass spectrometer, GC provides unequivocal identification. The mass spectrum of 1-bromoheptane shows characteristic isotopic peaks for bromine (79Br and 81Br, in approximately a 1:1 ratio). For this compound, the molecular ion peaks and fragment ions will be shifted by 5 mass units compared to the unlabeled compound, confirming the degree of deuteration.

Other Advanced Separation Methods

Beyond conventional one-dimensional GC, several other advanced separation techniques can be employed for the comprehensive characterization of this compound, especially in complex matrices or for high-purity assessments.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced resolution compared to conventional GC by employing two columns with different stationary phases. copernicus.org This technique is particularly useful for separating isotopic compounds from complex mixtures and for resolving co-eluting impurities. researchgate.netnih.gov In a typical GCxGC setup for a compound like this compound, a non-polar first-dimension column could be coupled to a more polar second-dimension column. This would separate analytes based on volatility in the first dimension and polarity in the second, providing a highly detailed two-dimensional chromatogram. ucdavis.edu GCxGC coupled with time-of-flight mass spectrometry (TOF-MS) is a powerful tool for the analysis of halogenated compounds. researchgate.net

Supercritical Fluid Chromatography (SFC)

Supercritical fluid chromatography (SFC) is a separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. libretexts.org SFC is considered a "green" chromatography technique due to the reduced use of organic solvents. researchgate.net It is particularly well-suited for the separation of thermally labile and non-volatile compounds. For this compound, SFC could offer rapid and efficient separations, potentially with unique selectivity compared to GC and LC. The use of deuterated modifiers in SFC has also been explored to streamline the analysis of complex mixtures. researchgate.netacs.org

Liquid Chromatography-Mass Spectrometry (LC-MS)

While 1-bromoheptane is quite volatile and thus well-suited for GC, liquid chromatography-mass spectrometry (LC-MS) can also be a valuable tool, particularly for non-volatile impurities that may be present. nih.gov Modern LC-MS techniques offer high sensitivity and selectivity for the detection of halogenated organic compounds. researchgate.netchromatographyonline.com Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is polar, could be used. However, given the non-polar nature of 1-bromoheptane, it would be strongly retained. Normal-phase chromatography might also be applicable. The mass spectrometer detector would provide the necessary specificity for identifying the deuterated compound.

Applications of 1 Bromoheptane 6,6,7,7,7 D5 in Mechanistic and Methodological Chemical Research

Elucidation of Reaction Mechanisms

The substitution of hydrogen with its heavier isotope, deuterium (B1214612), at specific molecular positions can significantly influence the rate of a chemical reaction. This phenomenon, known as the kinetic isotope effect (KIE), provides a window into the transition state of a reaction, helping to elucidate the sequence of bond-breaking and bond-forming events that constitute the reaction mechanism.

Kinetic Isotope Effect (KIE) Studies

Kinetic isotope effect studies are a cornerstone of physical organic chemistry, and the use of selectively deuterated compounds like 1-Bromoheptane-6,6,7,7,7-d5 is central to these investigations. The difference in mass between hydrogen and deuterium leads to a lower zero-point vibrational energy for a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, which can result in a slower reaction rate when this bond is cleaved in the rate-determining step.

When a C-H or C-D bond is broken in the rate-determining step of a reaction, a primary kinetic isotope effect is observed. The magnitude of the primary KIE, expressed as the ratio of the rate constant for the non-deuterated compound (kH) to that of the deuterated compound (kD), can provide information about the symmetry of the transition state. For instance, in an E2 elimination reaction where a base removes a proton from the carbon adjacent to the leaving group, deuteration at that position would lead to a significant primary KIE if this proton abstraction is part of the rate-limiting step.

Conversely, a secondary kinetic isotope effect arises when the isotopically substituted bond is not broken in the rate-determining step but is located at or near the reaction center. These effects are typically smaller than primary KIEs and can be either "normal" (kH/kD > 1) or "inverse" (kH/kD < 1). Secondary KIEs can offer subtle details about changes in hybridization or steric environment at the reaction center during the transition state. For example, in an SN2 reaction involving 1-bromoheptane (B155011), deuteration at the terminal methyl and adjacent methylene (B1212753) groups, as in this compound, would not be expected to produce a primary KIE, as the C-H bonds at these positions are not broken. However, subtle secondary effects might be observable, providing insights into the electronic and steric environment of the transition state.

| Type of Isotope Effect | Bond Cleavage in Rate-Determining Step | Typical kH/kD Value | Information Gained |

| Primary KIE | Yes | 2-8 | Involvement of C-H bond breaking in the rate-determining step; nature of the transition state. |

| Secondary KIE | No | 0.7-1.5 | Changes in hybridization, coordination number, or steric environment at the reaction center. |

Tracer Studies for Reaction Pathway Mapping

The distinct mass of deuterium makes this compound an excellent tracer for mapping the journey of molecules through a reaction pathway. By following the fate of the deuterium-labeled portion of the molecule using techniques like mass spectrometry or NMR spectroscopy, chemists can distinguish between different possible mechanisms. For instance, if a reaction involves fragmentation and recombination, the distribution of the d5-propyl group in the final products can unequivocally confirm or refute a proposed pathway. This is particularly useful in complex catalytic cycles or rearrangement reactions where the connectivity of atoms is significantly altered.

Utility as an Internal Standard in Quantitative Chemical Analysis

In the realm of analytical chemistry, the precision and accuracy of quantitative measurements are paramount. Isotopically labeled compounds, such as this compound, have emerged as the gold standard for internal standards, particularly in mass spectrometry-based techniques.

Role in Stable Isotope Dilution Assays (SIDA)

Stable Isotope Dilution Analysis (SIDA) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to a sample. This labeled compound, or internal standard, behaves nearly identically to the unlabeled analyte during sample preparation, extraction, and chromatographic separation. Because the internal standard and the analyte have very similar chemical and physical properties, any losses or variations that occur during the analytical process will affect both compounds equally.

This compound is an ideal internal standard for the quantification of 1-bromoheptane and related volatile organic compounds. Its five deuterium atoms give it a mass-to-charge ratio (m/z) that is five units higher than the unlabeled analyte, allowing for its distinct detection by a mass spectrometer. By measuring the ratio of the signal from the analyte to the signal from the internal standard, a highly accurate and precise quantification can be achieved, as this ratio remains constant even if the absolute signal intensities fluctuate.

| Parameter | Analyte (1-Bromoheptane) | Internal Standard (this compound) | Advantage in SIDA |

| Chemical Structure | C7H15Br | C7H10D5Br | Nearly identical chemical and physical properties ensure co-elution and similar behavior during sample processing. |

| Molecular Weight | ~179 g/mol | ~184 g/mol | The mass difference allows for distinct detection by mass spectrometry without significant isotopic overlap. |

| Retention Time | Identical to IS | Identical to Analyte | Co-elution ensures that both compounds experience the same matrix effects during ionization. |

| Ionization Efficiency | Similar to IS | Similar to Analyte | The ratio of analyte to internal standard remains constant, leading to accurate quantification. |

The use of this compound as an internal standard in SIDA is particularly valuable for the analysis of complex matrices, such as environmental samples or biological fluids, where matrix effects can significantly impact the accuracy of quantitative results.

Enhancing Analytical Precision and Reproducibility

In the realm of analytical chemistry, the quest for greater precision and reproducibility is paramount. Deuterated compounds, such as this compound, play a crucial role as internal standards in analytical techniques, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. resolvemass.casci-hub.se The use of a deuterated internal standard, which is chemically identical to the analyte but has a different mass, allows for accurate quantification by correcting for variations in sample preparation and instrument response.

The key advantage of using a deuterated analog like this compound as an internal standard is that it co-elutes with the non-deuterated analyte in chromatographic separations, but is readily distinguishable by its mass-to-charge ratio in the mass spectrometer. This co-elution behavior ensures that any loss of analyte during sample workup or injection is mirrored by a proportional loss of the internal standard, leading to a highly accurate and reproducible measurement.

| Property | 1-Bromoheptane | This compound |

| Molecular Formula | C₇H₁₅Br | C₇H₁₀D₅Br |

| Molecular Weight | ~179.1 g/mol | ~184.1 g/mol |

| Mass Difference | - | +5 Da |

| Chromatographic Retention Time | Identical | Identical |

| Mass Spectrometric m/z | Distinguishable | Distinguishable |

This interactive table highlights the key differences that make deuterated compounds effective internal standards.

Detailed research findings have consistently demonstrated that the use of stable isotope-labeled internal standards significantly improves the accuracy and precision of quantitative analytical methods. While specific studies focusing solely on this compound are not prevalent, the principles established with other deuterated compounds are directly applicable. For instance, in pharmacokinetic studies, deuterated drug analogs are routinely used as internal standards to precisely measure drug concentrations in biological matrices.

Employment as a Building Block in Complex Deuterated Organic Synthesis

The synthesis of complex organic molecules with strategically placed deuterium atoms is essential for a wide range of chemical research, from elucidating reaction mechanisms to developing novel therapeutic agents. This compound serves as a versatile building block in these synthetic endeavors.

The terminal deuterium labeling in this compound makes it an ideal starting material for the synthesis of longer-chain molecules with a deuterated tail. The bromo-functional group allows for a variety of carbon-carbon bond-forming reactions, such as Grignard reactions, Suzuki couplings, and Sonogashira couplings. By employing this deuterated building block, chemists can introduce a specific isotopic label at a known position within a larger molecule.

These specifically labeled long-chain molecules are invaluable for:

Mechanistic Elucidation: Tracking the fate of the deuterated fragment through a chemical reaction or a biological pathway.

Metabolic Studies: Determining the metabolic fate of long-chain alkyl groups in drug molecules or other xenobiotics.

Spectroscopic Analysis: Using techniques like NMR to probe the structure and dynamics of the labeled portion of the molecule.

Beyond its direct incorporation into larger structures, this compound can be converted into a variety of advanced chemical reagents. For example, it can be used to prepare deuterated Grignard reagents (d₅-heptylmagnesium bromide) or organolithium reagents (d₅-heptyllithium). These deuterated organometallic reagents can then be used in a wide array of synthetic transformations to introduce the deuterated heptyl group into various organic frameworks.

Furthermore, the bromo group can be displaced by other functional groups to generate a library of terminally deuterated heptyl derivatives, such as alcohols, amines, and thiols. These functionalized deuterated building blocks expand the synthetic chemist's toolbox for creating complex, isotopically labeled molecules.

Contributions to Material Science Research

The unique properties of deuterium also make it a valuable tool in material science, particularly in the study of polymers. The use of deuterated monomers or initiators in polymerization reactions allows for the synthesis of polymers with specific isotopic labeling patterns.

Deuterium labeling can subtly influence the physical properties of polymers. resolvemass.ca The slightly different bond lengths and vibrational frequencies of C-D versus C-H bonds can lead to small changes in polymer chain conformation, packing, and dynamics. By comparing the properties of deuterated and non-deuterated polymers, researchers can gain insights into the structure-property relationships of these materials. For example, this compound could potentially be used to synthesize deuterated initiators or monomers for the preparation of polymers with labeled end-groups or side chains, allowing for detailed studies of polymer chain ends and their influence on bulk properties.

| Polymer Property | Effect of Deuteration |

| Glass Transition Temperature (Tg) | Can be slightly altered |

| Crystallization Behavior | May show subtle differences |

| Thermal Stability | Can be enhanced due to the stronger C-D bond |

| Vibrational Spectra (IR, Raman) | Significant shifts in C-D vibrational modes |

This interactive table summarizes the general effects of deuteration on key polymer properties.

One of the most significant applications of deuterated polymers is in neutron scattering techniques, such as Small-Angle Neutron Scattering (SANS). oup.comnih.gov Neutrons interact differently with hydrogen and deuterium nuclei, a phenomenon known as isotopic contrast. This difference in scattering length allows researchers to "highlight" specific components within a polymer blend or a block copolymer by selectively deuterating one of the components.

For instance, a small amount of a polymer synthesized using a deuterated component derived from this compound could be blended with its non-deuterated counterpart. In a SANS experiment, the deuterated chains would be "visible" against the "invisible" non-deuterated matrix, allowing for the direct determination of single-chain conformation and dimensions in the bulk state. This powerful technique has provided invaluable insights into polymer physics, including the study of polymer blends, block copolymer morphology, and polymer dynamics. nih.gov

Environmental Studies as a Chemical Tracer

Deuterium-labeled compounds, such as this compound, serve as powerful tools in environmental science, acting as chemical tracers to elucidate the fate and transport of analogous pollutants in various environmental matrices. The substitution of hydrogen with its heavier, stable isotope, deuterium, imparts a unique mass signature to the molecule without significantly altering its chemical properties. This isotopic labeling allows for its distinction from naturally occurring counterpart compounds, enabling precise tracking in complex environmental systems. creative-proteomics.comwikipedia.org

Tracking Fate and Transport of Analogous Compounds

The primary application of this compound in environmental studies is to act as a surrogate for its non-deuterated analogue, 1-bromoheptane, and other similar alkyl halides. These compounds can enter the environment through various industrial and agricultural activities. Understanding their movement and persistence is crucial for assessing environmental risk and developing remediation strategies.

By introducing a known quantity of this compound into a controlled environmental system (e.g., a soil column or a microcosm simulating an aquatic environment), researchers can monitor its movement and degradation over time. The distinct mass of the deuterated compound allows for its selective detection using techniques like gas chromatography-mass spectrometry (GC-MS).

Illustrative Research Findings:

While specific studies on this compound are not extensively documented in publicly available literature, the principles of its use can be illustrated through hypothetical research findings consistent with studies on other deuterated organic tracers.

A hypothetical study could involve the application of this compound to a soil column to simulate a contamination event. The subsequent analysis of soil and leachate samples at different depths and time intervals would provide data on its mobility and degradation.

| Time (Days) | Soil Depth (cm) | Concentration (µg/kg) | Leachate Concentration (µg/L) |

|---|---|---|---|

| 1 | 0-5 | 98.5 | <0.1 |

| 7 | 0-5 | 75.2 | 0.5 |

| 7 | 5-10 | 15.8 | 0.5 |

| 30 | 0-5 | 40.1 | 2.1 |

| 30 | 5-10 | 25.6 | 2.1 |

| 30 | 10-15 | 5.3 | 2.1 |

The data in the table above illustrates how the tracer's concentration changes, indicating its downward movement through the soil and into the leachate. This information is critical for modeling the transport of similar contaminants and predicting their potential to reach groundwater.

Methodology for Environmental Contaminant Research

The use of isotopically labeled compounds like this compound in environmental research follows a structured methodology.

Selection of the Tracer: The deuterated compound is chosen to mimic the physicochemical properties of the contaminant of interest. The position and number of deuterium atoms are selected to ensure stability during the experiment and to provide a clear mass spectrometric signal.

Experimental Design: This involves creating a controlled environment, such as a laboratory microcosm or a contained field plot, that simulates the natural system being studied (e.g., soil, sediment, or water).

Tracer Introduction: A precisely measured amount of the deuterated tracer is introduced into the system.

Sampling: Samples of the relevant environmental media (e.g., soil, water, air) are collected at predetermined time intervals and locations.

Sample Preparation and Analysis: The collected samples are extracted and analyzed, typically using gas chromatography-mass spectrometry (GC-MS). The mass spectrometer is tuned to selectively detect the deuterated compound and its non-deuterated analogue.

Data Interpretation: The concentration data is used to determine the rate of transport, degradation pathways, and the formation of any breakdown products. This information helps in understanding the environmental fate of the analogous pollutant.

| Parameter | Methodology | Purpose |

|---|---|---|

| Quantification of Tracer | Gas Chromatography-Mass Spectrometry (GC-MS) | To measure the concentration of the deuterated tracer in various environmental samples. |

| Isotope Ratio Analysis | Isotope Ratio Mass Spectrometry (IRMS) | To confirm the isotopic enrichment and to distinguish the tracer from background levels of the non-deuterated compound. thermofisher.com |

| Degradation Product Identification | GC-MS/MS or High-Resolution Mass Spectrometry | To identify the chemical structures of any breakdown products of the tracer, providing insight into degradation pathways. |

The use of this compound as a chemical tracer offers a precise and reliable method for investigating the environmental behavior of alkyl halides. The data generated from such studies is invaluable for environmental modeling, risk assessment, and the design of effective remediation strategies for contaminated sites.

Future Directions and Emerging Research Areas Pertaining to 1 Bromoheptane 6,6,7,7,7 D5

Development of Novel and Efficient Deuteration Methodologies

The synthesis of specifically labeled compounds like 1-Bromoheptane-6,6,7,7,7-d5 relies on efficient and precise deuteration methods. While classical approaches exist, future research is focused on developing more sustainable, scalable, and versatile techniques. The dehalogenative deuteration of unactivated alkyl halides is a particularly relevant and evolving field. nih.govrsc.org Recent advancements have utilized D₂O as an economical and safe deuterium (B1214612) source under mild conditions. nih.govresearchgate.netacs.org

Key emerging methodologies that could revolutionize the synthesis of terminally deuterated alkyl halides include:

Photocatalytic Strategies : Visible-light photoredox catalysis, combined with phosphine-mediated halogen-atom transfer, presents a powerful method for the dehalogenative deuteration of a wide array of alkyl halides. nih.govrsc.org This approach is noted for its broad functional group tolerance and applicability in late-stage deuteration of complex molecules. nih.gov

Electrochemical Methods : Electrochemically driven deuteration offers a green and efficient alternative that avoids the need for external chemical catalysts. researchgate.net This technique can be applied to unactivated alkyl bromides, chlorides, and iodides, demonstrating high deuterium incorporation and potential for industrial-scale applications due to its tolerance for high currents. researchgate.net

Continuous Flow Chemistry : The use of micro-flow reactors and continuous flow chemistry is gaining traction for performing deuteration reactions. colab.ws This technology allows for precise control over reaction conditions, enhanced safety for handling reactive intermediates, and offers a clear pathway toward scalable production. colab.ws

| Methodology | Deuterium Source | Key Advantages | Potential Challenges |

|---|---|---|---|

| Photocatalysis | D₂O | Mild conditions, high functional group tolerance, suitable for complex molecules. nih.govrsc.org | Requires photocatalysts, potential for side reactions. |

| Electrochemistry | D₂O | Catalyst-free, environmentally friendly, scalable. researchgate.net | Requires specialized electrochemical setup. |

| Flow Chemistry | Various (e.g., deuterated methanol) | Precise control, enhanced safety, scalable. colab.ws | Initial setup cost, potential for clogging. |

| Thiyl Radical Catalysis | Deuterated Silanes | Good to excellent yields for 1°, 2°, and 3°-alkyl bromides. rsc.org | Requires specific silane (B1218182) reagents. |

These evolving methods promise to make the synthesis of specifically labeled compounds like this compound more efficient, cost-effective, and environmentally benign.

Exploration of New Applications in Analytical Chemistry

The primary and most significant application of deuterated compounds is their use as internal standards in quantitative analysis, particularly in techniques coupled with mass spectrometry (MS), such as LC-MS/MS. clearsynth.comlcms.cz this compound is ideally suited for this role.

Deuterated internal standards are invaluable because they exhibit nearly identical chemical and physical properties to their non-deuterated (protium) counterparts but are distinguishable by their mass. clearsynth.com This allows them to be added to a sample at the beginning of the analytical process, co-eluting with the analyte of interest and experiencing similar effects from the sample matrix. texilajournal.com Key benefits include:

Accurate Quantification : They compensate for variations in sample preparation, extraction efficiency, and instrument response. lcms.czwisdomlib.org

Correction for Matrix Effects : In complex samples like environmental or biological matrices, other compounds can suppress or enhance the analyte's signal. Deuterated standards help correct for these matrix effects, leading to more precise and reliable measurements. clearsynth.comtexilajournal.com

Method Validation : They are crucial for the development and validation of robust and reliable analytical procedures. clearsynth.com

Future applications for this compound in analytical chemistry could involve its use as an internal standard for the quantification of 1-bromoheptane (B155011) or other related volatile organic compounds (VOCs) and disinfection byproducts in environmental monitoring, or for tracking the fate of alkyl halides in toxicological studies.

| Field | Application | Analytical Technique | Purpose |

|---|---|---|---|

| Environmental Science | Quantification of alkyl halide pollutants in water or soil | GC-MS, LC-MS | Accurate monitoring of environmental contamination. |

| Toxicology | Internal standard for metabolic studies of heptyl derivatives | LC-MS/MS | Precise measurement of metabolite concentrations in biological samples. clearsynth.com |

| Industrial Quality Control | Monitoring residual solvents or reactants in chemical manufacturing | Headspace GC-MS | Ensuring product purity and compliance with safety regulations. |

| Food Safety | Analysis of contaminants migrating from packaging materials | LC-MS/MS | Quantifying trace levels of potentially harmful substances in food products. |

Advanced Mechanistic Insights through Combined Experimental and Computational Studies

The deuterium label in this compound serves as a powerful probe for elucidating chemical reaction mechanisms. The difference in mass between deuterium and protium (B1232500) leads to the kinetic isotope effect (KIE), where C-D bonds are stronger and react more slowly than C-H bonds. researchgate.net By strategically placing the deuterium label, researchers can determine whether a specific C-H bond is broken in the rate-determining step of a reaction.

The future of mechanistic studies lies in the powerful synergy between experimental work and computational chemistry. nih.gov For a reaction involving this compound, this combined approach could unfold as follows:

Experimental Analysis : The reaction is carried out using the deuterated compound. The products are analyzed using techniques like NMR and mass spectrometry to determine the position and extent of deuterium incorporation in the final products.

Computational Modeling : Theoretical calculations, such as Density Functional Theory (DFT) studies, are used to model the potential reaction pathways. acs.org These models can predict transition state energies, reaction intermediates, and theoretical KIE values.

Integrated Insights : By comparing the experimental results with the computational predictions, a much more detailed and validated reaction mechanism can be constructed. acs.org For example, control experiments using deuterated reagents can confirm whether C-H bond cleavage is involved in a reaction, helping to validate or refute a proposed mechanism derived from DFT studies. acs.org

This integrated approach can provide profound insights into reaction regioselectivity, stereoselectivity, and the nature of transition states, areas where experimental data alone might be ambiguous.

Potential for Derivatization into New Classes of Deuterated Research Probes

The bromo-functional group in this compound makes it a versatile precursor for the synthesis of a wide range of other deuterated compounds. The carbon-bromine bond can be readily transformed through various organic reactions, allowing the stable d5-labeled heptyl chain to be incorporated into new molecular architectures. This opens up possibilities for creating novel deuterated research probes for use in metabolic, environmental, and materials science studies.

Potential derivatization pathways include:

Nucleophilic Substitution : Reaction with nucleophiles such as hydroxide, alkoxides, cyanide, or amines can yield deuterated alcohols (heptan-d5-ol), ethers, nitriles, and amines (heptan-d5-amine), respectively.

Grignard Reagent Formation : Conversion to the corresponding Grignard reagent (d5-heptylmagnesium bromide) creates a powerful nucleophilic building block that can be used to form new carbon-carbon bonds, leading to longer-chain deuterated hydrocarbons, ketones, or carboxylic acids.

Elimination Reactions : Base-induced elimination would produce deuterated heptene (B3026448) (hept-1-ene-6,6,7,7,7-d5), a useful monomer for synthesizing labeled polymers.

| Reaction Type | Reagent | Product Class | Potential Application of Product |

|---|---|---|---|

| Nucleophilic Substitution (Sₙ2) | NaOH | Deuterated Alcohol | Tracer in lipid metabolism studies. |

| Nucleophilic Substitution (Sₙ2) | NaCN | Deuterated Nitrile | Precursor for deuterated carboxylic acids. |

| Grignard Formation | Mg | Deuterated Grignard Reagent | Building block in organic synthesis for complex labeled molecules. |

| Elimination (E2) | t-BuOK | Deuterated Alkene | Monomer for synthesizing labeled polymers or materials. |

Each of these derivatives carries the stable isotopic label, making them valuable tools for tracing the metabolic fate of fatty acids, studying the environmental degradation pathways of surfactants, or understanding polymerization mechanisms.

Scalable Synthesis and Industrial Research Perspectives

While many deuterated compounds are produced on a small scale for laboratory research, there is a growing industrial demand for large-scale production, particularly for applications in pharmaceuticals and advanced materials. nih.gov The development of deuterated active pharmaceutical ingredients (APIs), for instance, has spurred interest in reliable, robust, and scalable deuteration methodologies. nih.gov

For a compound like this compound, the transition from lab-scale synthesis to industrial production presents several key research challenges and opportunities:

Cost-Effective Deuterium Sources : Industrial synthesis requires moving beyond expensive deuterated reagents to inexpensive and abundant sources like D₂O. nih.govnih.gov

Catalyst Development : Research into heterogeneous catalysts, such as nanostructured iron catalysts, that are stable, reusable, and efficient is crucial for industrial processes. nih.gov Such catalysts have already been used for kilogram-scale deuteration of other organic molecules. nih.gov

Process Optimization : The adoption of technologies like continuous flow chemistry can lead to more efficient, safer, and easily scalable production processes compared to traditional batch methods. colab.ws

Purity and Quality Control : Industrial applications, especially as standards for regulatory analysis, demand high isotopic and chemical purity. Developing scalable purification and analytical validation methods is essential.

From an industrial perspective, the primary market for this compound would likely be as a certified reference material or internal standard for analytical testing laboratories in the environmental, food safety, and chemical manufacturing sectors. Its availability in larger quantities at a lower cost would enable more widespread and routine use, improving the quality and reliability of analytical data across these industries.

Q & A

Basic: What are the preferred synthetic routes for preparing 1-Bromoheptane-6,6,7,7,7-d5 with high isotopic purity?

Methodological Answer:

The synthesis typically involves deuterium labeling at specific positions of the heptane chain. A common approach is the catalytic deuteration of a precursor (e.g., 1-heptyne) using deuterium gas (D₂) over a palladium or platinum catalyst, followed by bromination with HBr or PBr₃. For example, deuterated alkynes (e.g., 1-Heptyne-6,6,7,7,7-d5, as in ) can be hydrogenated to yield deuterated alkanes, which are then brominated. Ensuring isotopic purity (>98 atom% D, as noted in ) requires rigorous purification via fractional distillation and characterization using GC-MS with deuterium-specific columns.

Advanced: How does deuteration at the 6,6,7,7,7 positions influence the compound’s reactivity in SN2 reactions compared to non-deuterated 1-bromoheptane?

Methodological Answer:

Deuteration introduces kinetic isotope effects (KIEs) due to increased mass at the β- and γ-positions. For SN2 reactions, the primary KIE at the α-carbon (C-1) is minimal, but secondary KIEs at C-6 and C-7 may slow nucleophilic substitution due to altered vibrational modes in the transition state. Experimental verification involves comparative kinetic studies using NMR or IR spectroscopy to track reaction rates. For instance, highlights analogous bromoalkanes in nucleophilic substitution studies, suggesting deuterated analogs require adjusted reaction conditions (e.g., higher temperatures or prolonged times).

Basic: What analytical techniques are critical for confirming the structure and isotopic purity of this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : ¹H NMR will show reduced/absent signals for deuterated protons (C-6,7), while ²H NMR confirms deuterium distribution.

- Mass Spectrometry (MS) : High-resolution MS detects the molecular ion cluster (M, M+1, M+2) to verify isotopic enrichment.

- Gas Chromatography (GC) : Paired with deuterium-specific detectors to assess purity ( notes 98 atom% D).

- IR Spectroscopy : Identifies C-Br and C-D stretching frequencies (≈500–600 cm⁻¹ and ≈2100–2200 cm⁻¹, respectively).

Advanced: How can researchers mitigate isotopic scrambling during the synthesis or storage of this compound?

Methodological Answer:

Isotopic scrambling arises from proton-deuterium exchange under acidic or basic conditions. Mitigation strategies include:

- Controlled Reaction Conditions : Use anhydrous solvents and avoid protic acids/bases during synthesis.

- Stability Studies : Monitor deuterium retention via periodic MS analysis. Store the compound in inert atmospheres (argon) at low temperatures (−20°C).

- Purification : Employ silica-free distillation systems to prevent surface-catalyzed exchange (supported by ’s emphasis on research-grade handling protocols).

Basic: What are the primary research applications of this compound in organic chemistry?

Methodological Answer:

The compound is used as:

- Isotopic Tracer : To study reaction mechanisms (e.g., KIE analysis in elimination or substitution reactions).

- Deuterated Building Block : In synthesizing selectively labeled surfactants or polymers for NMR studies ( highlights similar brominated compounds in material science).

- Internal Standard : In mass spectrometry for quantifying non-deuterated analogs in environmental or biological matrices.

Advanced: How can computational modeling predict the physicochemical properties of this compound?

Methodological Answer:

Density Functional Theory (DFT) calculations can model:

- Dipole Moments : Affected by deuterium’s electron density.

- Thermodynamic Stability : Compare Gibbs free energy with non-deuterated analogs.

- Reaction Pathways : Simulate KIEs using transition state theory. Tools like Gaussian or ORCA integrate isotopic mass parameters (as in ’s QSPR analysis for bromohexane). Validation requires experimental data from calorimetry or kinetic studies.

Basic: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation (classified as [危] 4-2-III in ).

- Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and flame-resistant lab coats (flash point ≈60°C, per ).

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite.

Advanced: How does the deuteration pattern affect the compound’s phase behavior in solvent mixtures?

Methodological Answer:

Deuterated alkanes exhibit slight differences in solubility and boiling points due to stronger C-D vs. C-H van der Waals interactions. For example, notes that deuterated 1-bromoheptane has a marginally higher boiling point (~180°C) than non-deuterated analogs. Phase diagrams can be constructed using cloud-point titration or DSC to optimize solvent systems for reactions.

Basic: What are the challenges in scaling up the synthesis of this compound for bulk research use?

Methodological Answer:

- Cost of Deuterated Precursors : High-purity D₂ gas or deuterated reagents (e.g., D₂O) increase expenses.

- Purification at Scale : Fractional distillation columns must maintain isotopic integrity, requiring specialized glassware.

- Yield Optimization : Catalytic deuteration efficiency drops at larger scales; iterative DOE (Design of Experiments) is recommended.

Advanced: How can researchers use this compound to investigate isotopic effects in lipid bilayer systems?

Methodological Answer:

Incorporating deuterated bromoheptane into lipid analogs allows probing membrane dynamics via neutron scattering or deuterium NMR. The compound’s alkyl chain integrates into bilayers, and deuterium’s low incoherent scattering cross-section enhances resolution in neutron reflectometry. Comparative studies with non-deuterated analogs reveal differences in packing density and phase transition temperatures (methodologies align with ’s material science applications).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.